molecular formula C12H7F7O2 B1333749 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione CAS No. 53580-21-5

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione

Cat. No.: B1333749
CAS No.: 53580-21-5
M. Wt: 316.17 g/mol
InChI Key: HNYZQPXURIQQJV-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione is a fluorinated β-diketone compound. It is known for its unique chemical properties, particularly its high electronegativity and stability due to the presence of multiple fluorine atoms. This compound is often used in coordination chemistry and materials science due to its ability to form stable complexes with various metal ions.

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Materials Science: Employed in the synthesis of luminescent materials and as a precursor for fluorinated polymers.

    Biology and Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique luminescent properties.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

  • Metlin, M. T., Belousov, Y. A., Datskevich, N. P., Kiskin, M. A., Korshunov, V. M., Metlina, D. A., & Taydakov, I. V. (2022). Synthesis, structure, and luminescent properties of neutral tris-complexes of Eu³⁺ and Sm³⁺ with HPyrC₃F₇. Russian Chemical Bulletin, 71(11), 2187–2198
  • Demakov, P. A., & Fedin, V. P. (2022). Syntheses, structures, and near-IR luminescent studies on lanthanide complexes with the ligand hhfth. Russian Chemical Bulletin, 71(5), 967
  • Zhang, X., Zhan, Z., Liang, X., Chen, C., Liu, X., Jia, Y., & Hu, M. (2018). Luminescent properties of lanthanide complexes. Dalton Transactions, 47(9), 3272–3280
  • Jacobsen, J., Reinsch, H., & Stock, N. (2018). Luminescent lanthanide coordination polymers. Inorganic Chemistry, 57(20), 12820–12827

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with acetophenone in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C6H5COCH3+C3F7COClC6H5COC(CF3)2CH3+HCl\text{C}_6\text{H}_5\text{COCH}_3 + \text{C}_3\text{F}_7\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COC(CF}_3)_2\text{CH}_3 + \text{HCl} C6​H5​COCH3​+C3​F7​COCl→C6​H5​COC(CF3​)2​CH3​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione undergoes various chemical reactions, including:

    Coordination Reactions: Forms stable complexes with metal ions such as europium and samarium.

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts and solvents like ethanol.

    Substitution Reactions: Require nucleophiles such as amines or thiols.

    Reduction Reactions: Use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Coordination Reactions: Metal complexes such as [Ln(PyrC₃F₇)₃(EtOH)₂] where Ln is a lanthanide metal.

    Substitution Reactions: Substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Corresponding alcohols.

Comparison with Similar Compounds

Similar Compounds

    1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl): Similar structure but with a thienyl group instead of a phenyl group.

    4,4′′-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4′-sulfonyl chloride: A more complex structure with additional functional groups.

Uniqueness

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione is unique due to its high fluorine content and stability, making it particularly useful in forming stable metal complexes and in applications requiring high-performance materials.

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F7O2/c13-10(14,11(15,16)12(17,18)19)9(21)6-8(20)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYZQPXURIQQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382160
Record name 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53580-21-5
Record name 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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